molecular formula C16H9F3O4 B7792253 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one

7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one

Cat. No.: B7792253
M. Wt: 322.23 g/mol
InChI Key: VSAMMJZZFGTKRP-UHFFFAOYSA-N
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Description

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one (CAS: 951996-47-7) is a synthetic coumarin derivative with a molecular weight of 322.24 g/mol. Its structure features a hydroxyl group at position 7 of the coumarin core and a 2-(trifluoromethoxy)phenyl substituent at position 3 (Figure 1). The trifluoromethoxy group (–OCF₃) introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and physicochemical properties. This compound is primarily utilized in laboratory research, with a purity of 95%, and is handled under strict safety protocols .

Properties

IUPAC Name

7-hydroxy-3-[2-(trifluoromethoxy)phenyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)23-13-4-2-1-3-11(13)12-7-9-5-6-10(20)8-14(9)22-15(12)21/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAMMJZZFGTKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one typically involves the introduction of the trifluoromethoxy group through a trifluoromethoxylation reaction. This process can be challenging due to the volatility and reactivity of the reagents involved. Recent advances have made it more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction .

Industrial Production Methods

The use of robust and scalable trifluoromethoxylation reagents would be crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Common Synthetic Routes

  • Trifluoromethoxylation Reaction :
    • Involves introducing the trifluoromethoxy group onto the phenyl ring.
    • Requires careful control of reaction conditions to optimize yield and purity.
  • Subsequent Modifications :
    • The compound can undergo oxidation or reduction, allowing for further functionalization.

Medicinal Chemistry

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one is being investigated for its potential therapeutic properties, particularly in:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells, particularly in breast and colon cancer models.

Chemical Biology

In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group enhances its reactivity and binding affinity to various biological targets.

Case Studies

  • Anti-inflammatory Studies :
    • A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various chromenone derivatives, including this compound, demonstrating significant inhibition of pro-inflammatory cytokines.
  • Anticancer Research :
    • A recent article in Cancer Letters reported that this compound exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound: The 2-(trifluoromethoxy)phenyl group at position 3 introduces steric bulk and electron-withdrawing character, which may reduce electron density on the coumarin core.
  • 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () features a trifluoromethyl (–CF₃) group at position 2 and a 4-methoxyphenyl group at position 3. The –CF₃ group is less bulky than –OCF₃ but similarly electron-withdrawing, which could alter reactivity in nucleophilic substitution reactions .

Molecular Weight and Lipophilicity

The target compound’s molecular weight (322.24 g/mol) is comparable to neobavaisoflavone (322.4 g/mol, ), which has a prenylated 4-hydroxyphenyl group at position 3. Prenylation increases lipophilicity, enhancing membrane permeability, whereas the –OCF₃ group in the target compound balances lipophilicity and polarity due to its polarizable fluorine atoms .

Data Table: Key Comparative Features

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one 7-OH, 3-(2-OCF₃Ph) 322.24 High purity (95%), lab research
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 7-OH, 3-(2-OCH₃Ph) Electron-donating methoxy group
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(4-OCH₃Ph), 2-CF₃ 336.26 Trifluoromethyl at position 2
Neobavaisoflavone 7-OH, 3-(4-OH-3-prenylPh) 322.4 Prenyl group, protein interaction studies
5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one 5-OH, 7-OCH₃, 3,4,5-OCH₃Ph 324.4 Multiple methoxy groups, natural product analog

Research Findings and Implications

  • Electron-Withdrawing vs.
  • Steric Effects : The 2-(trifluoromethoxy)phenyl group’s ortho-substitution creates steric hindrance, which may limit rotational freedom and stabilize specific conformations, as seen in prenylated derivatives like neobavaisoflavone .
  • Fluorine-Driven Properties : Fluorine atoms in –OCF₃ enhance metabolic stability and lipophilicity, making the compound suitable for pharmacokinetic optimization in drug discovery .

Biological Activity

7-Hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one, a synthetic organic compound, has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is a derivative of chromen-2-one and is characterized by the presence of a trifluoromethoxy group, which enhances its chemical properties and biological interactions.

  • Molecular Formula : C16H9F3O4
  • IUPAC Name : 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]chromen-2-one
  • Molecular Weight : 336.24 g/mol

The trifluoromethoxy group contributes to the compound's lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cell Penetration : Enhanced lipophilicity allows for easier penetration through cell membranes.
  • Modulation of Protein Activity : Interaction with proteins may alter their functions, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated strong cytostatic effects on lung cancer cells by inhibiting cell proliferation and migration through the downregulation of matrix metalloproteinases (MMPs) .

Case Study: Anticancer Effects

CompoundIC50 (µM)Mechanism
C35Not specifiedInhibition of MMP-2 and MMP-9; suppression of p38 phosphorylation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The trifluoromethoxy group may enhance its binding affinity to bacterial targets.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Anticancer Studies : A study highlighted that compounds similar to this compound inhibited tumor growth in vivo through various pathways .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to target proteins involved in cancer progression and inflammation, suggesting their potential as drug candidates .
  • Synthesis and Characterization : The synthesis of this compound typically involves trifluoromethoxylation reactions, which have been optimized for better yields and purity .

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one?

A common method involves a one-pot reaction using substituted phenols and ethyl phenylpropiolate catalyzed by FeCl₃ in tetrahydrofuran (THF). This approach is efficient for generating coumarin derivatives, though yields may vary depending on substituent effects . Alternative routes include Lewis acid-mediated cyclization or hydrogen peroxide-driven oxidation in ethanol, as seen in analogous chromenone syntheses . Characterization typically employs IR, ¹H/¹³C NMR, and elemental analysis .

Q. How is structural confirmation performed for this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For example, crystallographic data (space group P21/c, unit cell parameters a = 22.3701 Å, b = 6.8836 Å) resolved the planar chromenone core and trifluoromethoxy-phenyl orientation in related compounds . Spectroscopic methods like UV/vis and IR complement crystallography by identifying functional groups (e.g., hydroxyl stretching at ~3200 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should include antimicrobial activity tests (e.g., MIC against Staphylococcus aureus and E. coli) and cytotoxicity assays (e.g., MTT on HEK-293 cells). Analogous coumarins show varied bioactivity depending on substituents, emphasizing the need for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Catalyst screening (e.g., substituting FeCl₃ with BF₃·Et₂O) and solvent optimization (e.g., DMF vs. THF) may improve efficiency. Evidence from similar syntheses suggests protic solvents enhance cyclization, while elevated temperatures (70–80°C) reduce side-product formation . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What strategies address contradictions in spectroscopic data?

Discrepancies in NMR or IR spectra often arise from tautomerism or residual solvents. For example, enol-keto tautomerism in chromenones can shift carbonyl peaks (¹³C NMR: δ ~160–165 ppm). Using deuterated solvents (DMSO-d₆) and controlled drying (vacuum desiccation) minimizes artifacts . Cross-validation with high-resolution mass spectrometry (HRMS) resolves molecular weight ambiguities .

Q. How can computational methods enhance understanding of its bioactivity?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like HIV-1 reverse transcriptase or bacterial gyrase. For instance, coumarin derivatives with trifluoromethoxy groups exhibit enhanced hydrophobic interactions in enzymatic pockets . Density functional theory (DFT) calculations further elucidate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What advanced analytical techniques resolve structural or purity challenges?

  • Chiral HPLC separates enantiomers if asymmetric synthesis is attempted.
  • Fluorescence spectroscopy detects trace impurities (e.g., Pr³⁺ contamination) via emission quenching .
  • Thermogravimetric analysis (TGA) assesses thermal stability, critical for drug formulation .

Q. How do substituents on the phenyl ring influence biological activity?

Comparative SAR studies show electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance antimicrobial potency but may increase cytotoxicity. For example, 3-(4-nitrophenyl) analogs exhibit stronger in vitro inhibition of Candida albicans than methoxy-substituted derivatives .

Methodological Considerations

  • Handling air-sensitive intermediates : Use Schlenk lines for reactions requiring anhydrous conditions .
  • Data reproducibility : Replicate crystallographic measurements across multiple crystals to confirm unit cell consistency .
  • Ethical screening : Adhere to OECD guidelines for in vivo assays to minimize animal use .

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